N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide, also known as CPP, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. CPP is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized through various methods, and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Antitubercular Agents
Compounds with pyrrolo[2,3-d]pyrimidine moiety, which is a part of the structure of the compound , have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
CDK2 Inhibitors
The compound has been found to be a potent inhibitor of CDK2, a cyclin-dependent kinase . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anti-Inflammatory Activity
The compound has shown anti-inflammatory activity when evaluated using the carrageenan-induced paw edema test in rats .
Protein Tyrosine Kinase Inhibitor
The compound is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases .
Antibacterial and Antifungal Activity
Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial and antifungal activities .
Adenosine A1 and A3 Receptor Modulator
These compounds have been found to modulate adenosine A1 and A3 receptors .
Protein-Kinase B Inhibitor
Compounds with pyrrolo[2,3-d]pyrimidine moiety have been found to inhibit protein-kinase B .
Anti-Cancer Activity
Mechanism of Action
Target of Action
The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents the cell from replicating its DNA and progressing to the next stage of the cell cycle .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to a reduction in the growth of tumor cells .
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-2-12(21)18-19-8-16-13-11(14(19)22)7-17-20(13)10-5-3-4-9(15)6-10/h3-8H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBXNRMWYLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide |
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